7-Bromo-5-methylquinoxaline

Catalog No.
S828896
CAS No.
532934-95-5
M.F
C9H7BrN2
M. Wt
223.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-5-methylquinoxaline

CAS Number

532934-95-5

Product Name

7-Bromo-5-methylquinoxaline

IUPAC Name

7-bromo-5-methylquinoxaline

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

InChI

InChI=1S/C9H7BrN2/c1-6-4-7(10)5-8-9(6)12-3-2-11-8/h2-5H,1H3

InChI Key

DGGITVDNUKFNTJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=NC=CN=C12)Br

Canonical SMILES

CC1=CC(=CC2=NC=CN=C12)Br

    Synthesis of Complex Molecules

    • 7-Bromo-5-methylquinoxaline can be used as a starting material for the synthesis of complex molecules.
    • It can be used in various chemical reactions and syntheses .
  • Fluorescent Dye for Biological Imaging It can also be used as a fluorescent dye for biological imaging. This application is particularly useful in the field of biochemistry and molecular biology, where it can help visualize cellular processes or structures.
  • Analytical Standard 7-Bromo-5-methylquinoxaline can be used as an analytical standard for the determination of quinoxaline derivatives in biological samples. This is important in analytical chemistry, where it can be used to calibrate instruments or validate analytical methods.

7-Bromo-5-methylquinoxaline is an organic compound with the molecular formula C9H7BrN2C_9H_7BrN_2 and a molecular weight of approximately 215.07 g/mol. It belongs to the quinoxaline family, which consists of bicyclic compounds containing two nitrogen atoms in the aromatic ring. The compound features a bromine atom at the 7-position and a methyl group at the 5-position of the quinoxaline structure, contributing to its unique chemical properties. The presence of these substituents can influence the compound's reactivity and biological activity, making it an interesting subject for synthetic and medicinal chemistry studies .

Typical for halogenated aromatic compounds. These include:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
  • Electrophilic Aromatic Substitution: The methyl group can direct electrophiles to ortho or para positions relative to itself, facilitating further functionalization of the ring structure.
  • Reduction Reactions: The compound can undergo reduction to yield derivatives with altered properties, such as increased solubility or changes in biological activity.

These reactions make 7-bromo-5-methylquinoxaline a versatile intermediate in organic synthesis and medicinal chemistry .

Research indicates that 7-bromo-5-methylquinoxaline exhibits notable biological activities, particularly in the field of pharmacology. It has been studied for its potential as an:

  • Antimicrobial Agent: Some studies suggest that quinoxaline derivatives can possess antibacterial properties, offering potential applications in treating infections.
  • Anticancer Compound: Preliminary investigations have shown that certain quinoxaline derivatives may inhibit tumor growth, suggesting a role in cancer therapy.
  • Neuroprotective Agent: There is emerging evidence that compounds related to quinoxalines could protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases .

The synthesis of 7-bromo-5-methylquinoxaline typically involves bromination reactions. A common method includes:

  • Starting Material: 5-Methylquinoxaline is used as the precursor.
  • Bromination: The compound is treated with hydrobromic acid or bromine under controlled conditions to introduce the bromine atom at the 7-position.
  • Purification: The product is purified through crystallization or chromatography techniques to obtain pure 7-bromo-5-methylquinoxaline.

Alternative methods may involve different brominating agents or conditions, but the fundamental approach remains similar across various synthesis protocols .

7-Bromo-5-methylquinoxaline has several applications in scientific research and industry:

  • Pharmaceutical Development: As a building block for synthesizing more complex pharmaceutical agents.
  • Research Tool: Used in studying biological pathways and mechanisms due to its unique interactions with biological targets.
  • Chemical Probes: Employed in assays to investigate enzyme activity or receptor binding due to its ability to modify biological systems selectively .

Interaction studies involving 7-bromo-5-methylquinoxaline often focus on its binding affinity and mechanism of action with various biological targets:

  • Receptor Binding Studies: Investigations into how this compound interacts with specific receptors can reveal insights into its pharmacological effects.
  • Enzyme Inhibition Assays: These studies help determine whether 7-bromo-5-methylquinoxaline acts as an inhibitor or activator of enzymes involved in disease processes.

Such studies are crucial for understanding the therapeutic potential and safety profile of this compound .

Several compounds share structural similarities with 7-bromo-5-methylquinoxaline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Bromo-7-methylquinoxalineBromine at position 6Different regioselectivity affects reactivity and biological activity .
5-Bromo-7-methylquinoxalineBromine at position 5Exhibits distinct pharmacological properties compared to 7-bromo derivative .
QuinoxalineParent structure without substituentsServes as a baseline for comparing modifications and their effects on activity.

These compounds highlight the importance of substitution patterns on biological activity and chemical reactivity, showcasing how slight variations can lead to significant differences in functionality.

XLogP3

2.7

Dates

Modify: 2023-08-16

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